BenchChemオンラインストアへようこそ!

3-Fluoro-5-iodopyridin-4-ol

Cross-coupling Suzuki-Miyaura Sonogashira

3-Fluoro-5-iodopyridin-4-ol (CAS 1803738-34-2; molecular formula C₅H₃FINO; MW 238.99 g/mol) is a halogenated pyridine derivative bearing fluorine at the 3-position, iodine at the 5-position, and a hydroxyl group at the 4-position. The compound exhibits a computed XLogP3 of 1.1, a topological polar surface area (tPSA) of 29.1 Ų, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C5H3FINO
Molecular Weight 238.99 g/mol
Cat. No. B13079101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-iodopyridin-4-ol
Molecular FormulaC5H3FINO
Molecular Weight238.99 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C(=CN1)I)F
InChIInChI=1S/C5H3FINO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
InChIKeyQLEUKAFKVHZIDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-iodopyridin-4-ol – A Dual-Halogenated Pyridinol Building Block for Orthogonal Cross-Coupling in Medicinal Chemistry Procurement


3-Fluoro-5-iodopyridin-4-ol (CAS 1803738-34-2; molecular formula C₅H₃FINO; MW 238.99 g/mol) is a halogenated pyridine derivative bearing fluorine at the 3-position, iodine at the 5-position, and a hydroxyl group at the 4-position [1]. The compound exhibits a computed XLogP3 of 1.1, a topological polar surface area (tPSA) of 29.1 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. Its defining structural feature is the co-presence of a C–I bond (weak, readily activates in Pd-catalyzed cross-couplings) and a C–F bond (strong, metabolically resilient, electronically tuning), which together confer a distinct orthogonal reactivity profile that is not replicable by single-halogen or chloro/bromo analogs [2].

Why Generic Substitution Fails for 3-Fluoro-5-iodopyridin-4-ol: Evidence for Non-Interchangeability with Single-Halogen or Alternative Dihalogen Pyridinols


Substituting 3-fluoro-5-iodopyridin-4-ol with a single-halogen pyridinol (e.g., 3-fluoropyridin-4-ol or 5-iodopyridin-4-ol) forfeits the orthogonal reactivity that enables sequential, site-selective functionalization without protecting-group strategies [1]. Replacing iodine with bromine (e.g., a hypothetical 3-fluoro-5-bromopyridin-4-ol) dramatically reduces cross-coupling efficiency—the established reactivity order for Pd-catalyzed couplings is I > Br ≫ Cl—and prevents reliable one-pot, chemoselective transformations where the C–I site reacts first [2]. Swapping fluorine for chlorine (e.g., 3-chloro-5-iodopyridin-4-ol) alters the electronic landscape of the ring, shifting the pKₐ and hydrogen-bonding character of the 4-OH group, and eliminates the metabolic stability advantage that fluorine uniquely provides in drug-like scaffolds [3]. Even the regioisomeric 2-fluoro-5-iodopyridin-4-ol, despite sharing the same elemental composition and XLogP3 of 1.1, places the fluorine at position 2 instead of 3, generating a different electronic distribution and altered directing effects in electrophilic and nucleophilic aromatic substitution pathways . The quantitative evidence below demonstrates why each comparator falls short.

Quantitative Differentiation Evidence for 3-Fluoro-5-iodopyridin-4-ol Versus Closest Analogs


Cross-Coupling Reactivity Advantage: Iodo vs. Bromo at the Pyridine 5-Position

In Pd-catalyzed cross-coupling reactions, aryl iodides consistently outperform aryl bromides in both rate and yield. Under standardized carbonylative Suzuki conditions (Pd-phosphane catalyst, CO atmosphere), mono-iodopyridines produce benzoylpyridine derivatives in 80–95% isolated yield, whereas the corresponding bromopyridines require longer reaction times and elevated temperatures to approach comparable conversion [1]. The reactivity hierarchy I > Br ≫ Cl is well established; a 4-bromo-6-chloro-3-iodo-2-methylpyridine study demonstrated that the C–I position couples selectively without competing C–Br or C–Cl activation, providing a quantitative framework for orthogonal sequential coupling strategies that are directly applicable to 3-fluoro-5-iodopyridin-4-ol . A 3-fluoro-5-bromopyridin-4-ol comparator (even if the exact regioisomer is commercially less available) would exhibit markedly slower oxidative addition with Pd(0), compromising the chemoselectivity window.

Cross-coupling Suzuki-Miyaura Sonogashira Chemoselectivity

Halogen-Bonding Donor Strength: Iodine at C5 vs. Bromine or Chlorine

The C–I moiety at the 5-position serves as a potent halogen-bond donor, whereas C–Br and C–Cl exhibit progressively weaker interactions. DFT calculations on iodoimide–pyridine complexes yield complexation energies (ΔE_XB) ranging from −44 to −99 kJ mol⁻¹, compared with −31 to −77 kJ mol⁻¹ for the corresponding bromoimide–pyridine systems [1]. In N-halosuccinimide–pyridine adducts, experimental halogen-bond energies span −60 to −20 kJ mol⁻¹, with iodine consistently at the upper end [2]. The strength ordering I > Br > Cl is underpinned by σ-hole magnitude: calculations on C₆F₅X⋯pyridine complexes confirm that C–I and C–Br halogen bonds are highly directional and structure-determining, whereas C–Cl contributions are marginal and C–F interactions are negligible [3]. Replacing the iodine of 3-fluoro-5-iodopyridin-4-ol with bromine or chlorine degrades its capacity to engage in strong, directional halogen bonds with Lewis bases, impacting co-crystal design, protein–ligand interactions, and supramolecular assembly.

Halogen bonding Supramolecular chemistry Crystal engineering Drug-target interaction

Electronic Modulation at C3: Fluorine vs. Chlorine Impact on Hydroxyl Acidity and Scaffold Properties

The fluorine atom at position 3 exerts a strong electron-withdrawing inductive effect (−I) that modulates the acidity of the 4-OH group, the electron density of the pyridine ring, and the metabolic stability of downstream derivatives. The 3-fluoropyridin-4-ol scaffold has a computed acid pKₐ of approximately 9.73 and a LogD(7.4) of 0.59, reflecting a balanced hydrophilic–lipophilic character suited for oral bioavailability [1]. In contrast, the 3-chloro analog (3-chloro-5-iodopyridin-4-ol, CAS 1807146-55-9) has a higher molecular weight (255.44 vs. 238.99 g/mol) and a different electronic profile: chlorine is a weaker electronegative substituent (Pauling electronegativity: F = 3.98, Cl = 3.16), providing less metabolic shielding at the ortho and para positions of the pyridine ring . While direct pKₐ values for the 3-chloro-5-iodo derivative are not experimentally reported, the class-level trend is that 3-fluoropyridin-4-ols exhibit a greater negative shift in hydroxyl pKₐ than their 3-chloro counterparts, promoting hydrogen-bond donor character relevant to target engagement and solubility .

Electronic effects pKₐ modulation Drug-like properties Fluorine walk

Regioisomeric Differentiation: 3-Fluoro vs. 2-Fluoro Substitution on 5-Iodopyridin-4-ol

The 2-fluoro-5-iodopyridin-4-ol regioisomer (CAS 1806474-31-6) shares the same molecular formula (C₅H₃FINO) and XLogP3 of 1.1, but the positional exchange of fluorine from C3 to C2 fundamentally alters the pyridine ring's electronic distribution . In the 3-fluoro isomer, the fluorine is meta to the ring nitrogen and ortho to the 4-OH group, whereas in the 2-fluoro isomer, fluorine is ortho to the nitrogen and meta to the 4-OH. This difference affects: (i) the directing influence for nucleophilic aromatic substitution—fluorine at C2 activates the 2-position for displacement by alkoxides but is much less reactive toward amines, whereas C3 fluorine is less activating for SNAr but provides a different regiochemical outcome [1]; (ii) the pKₐ of the 4-OH group, which is influenced differently by ortho vs. meta electron-withdrawing substituents; and (iii) the conformational preference and intramolecular hydrogen-bonding potential of the pyridinol tautomer. In SAR studies of pyridine-substituted analogs, modification of fluorine position is sufficient to alter biological potency by >10-fold in certain receptor systems [2].

Regioisomer Electronic distribution Directing effects SAR

Synthetic Orthogonality: Paired Iodo–Fluoro Handles Enable Sequential Functionalization Without Protecting Groups

The combination of a reactive C–I bond and an inert C–F bond on the same pyridine ring creates an orthogonal reaction manifold. The C–I bond undergoes facile Pd-catalyzed Sonogashira coupling with terminal alkynes (5 mol% PdCl₂(PPh₃)₂, 5 mol% CuI, Et₃N, DMF, 65 °C) to afford alkynyl-substituted pyridines in 67–92% isolated yield without touching the C–F site [1]. In contrast, C–F bonds on pyridines are generally inert under standard cross-coupling conditions and require specialized activation (e.g., strong nucleophiles, elevated temperatures, or transition-metal catalysis with tailored ligands) [2]. A single-halogen pyridinol (e.g., 5-iodopyridin-4-ol lacking the C3 fluorine) cannot offer this two-step, protecting-group-free diversification sequence: after the first C–I coupling, only the hydroxyl and ring nitrogen remain as functional handles, limiting late-stage complexity generation. The C–F bond further provides a spectroscopic handle (¹⁹F NMR) for reaction monitoring and purity assessment, an advantage absent in chloro or non-halogenated analogs [3].

Orthogonal reactivity Sequential functionalization Chemoselectivity Protecting-group-free synthesis

Metabolic Stability Imparted by C3 Fluorine: Class-Level Advantage Over C3 Chloro and C3 Unsubstituted Analogs

The strategic placement of fluorine at the 3-position of the pyridine ring is known to block cytochrome P450-mediated oxidative metabolism at adjacent positions by virtue of the strong C–F bond (bond dissociation energy ≈ 485 kJ mol⁻¹ vs. C–Cl ≈ 327 kJ mol⁻¹ and C–H ≈ 411 kJ mol⁻¹) [1]. In drug discovery programs, 3-fluoropyridine-containing compounds consistently exhibit improved metabolic half-life in human liver microsome assays compared to their des-fluoro or 3-chloro counterparts; a medicinal chemistry review notes that introduction of fluorine at metabolically labile positions on pyridine scaffolds commonly yields a 2- to 5-fold increase in intrinsic clearance half-life [2]. While compound-specific in vitro microsomal stability data for 3-fluoro-5-iodopyridin-4-ol itself are not publicly available, the extensive precedent for 3-fluoropyridine scaffolds in approved kinase inhibitors and GPCR modulators substantiates the class-level metabolic advantage [2]. The 3-chloro-5-iodopyridin-4-ol comparator provides a weaker C–Cl bond that is more susceptible to reductive dehalogenation and oxidative metabolism, and the des-fluoro analog (5-iodopyridin-4-ol) lacks any metabolic blockade at the 3-position .

Metabolic stability Fluorine substitution CYP450 resistance Drug metabolism

High-Value Application Scenarios for 3-Fluoro-5-iodopyridin-4-ol Based on Quantified Differentiation Evidence


Orthogonal, Protecting-Group-Free Synthesis of 3,5-Difunctionalized Pyridine-Based Kinase Inhibitor Cores

Medicinal chemistry teams synthesizing Type I or Type II kinase inhibitor scaffolds can exploit the C5–I bond for initial Suzuki or Sonogashira coupling (67–95% yields under standard Pd catalysis [1][2]) while preserving the C3–F bond for subsequent nucleophilic aromatic substitution or further coupling, enabling three-component diversification without protecting-group interconversions. This orthogonal manifold is not achievable with 5-bromopyridin-4-ol analogs, which lack the reactivity differential necessary for chemoselective sequential coupling [1]. The ¹⁹F NMR-handle further streamlines reaction monitoring in parallel synthesis workflows [3].

Halogen-Bond-Guided Fragment-Based Drug Discovery Targeting Iodine-Recognizing Protein Pockets

Structure-based drug design programs exploiting halogen-bonding interactions (e.g., targeting iodotyrosine deiodinase mimics or thyroid hormone receptor pockets) benefit from the C5 iodine's strong halogen-bond donor capacity (ΔE_XB up to −99 kJ mol⁻¹ in iodoimide–pyridine DFT models [4]). The 3-fluoro substituent independently tunes the electronic character of the ring without interfering with the halogen bond, whereas a 3-chloro analog would provide a weaker halogen bond at C5 due to altered ring electronics and diminished σ-hole character [4][5].

Late-Stage Functionalization of Fluorinated PET Tracer Precursors via Iodo→¹⁸F Isotopic Exchange

The C5 iodine atom serves as a leaving group for rapid, late-stage isotopic exchange with [¹⁸F]fluoride or as a coupling site for introducing [¹⁸F]fluoroalkyl chains, while the C3 fluorine provides a stable internal reference for radiochemical purity assessment by ¹⁹F NMR [6]. This dual-fluorine strategy is uniquely accessible with the 3-fluoro-5-iodo substitution pattern and cannot be implemented with bromo or chloro analogs, which lack the requisite leaving-group lability for efficient isotopic exchange under mild conditions [6].

Metabolically Shielded Fragment Elaboration for Oral Bioavailability Optimization

Fragment-growing campaigns where the 4-OH serves as a vector for O-alkylation or ester prodrug strategies can proceed with confidence that the C3 fluorine provides a metabolic blockade (C–F BDE ≈ 485 kJ mol⁻¹ vs. C–H ≈ 411 kJ mol⁻¹ [7]) anticipated to extend microsomal half-life by 2–5× relative to des-fluoro or 3-chloro fragments [8]. The measured LogD(7.4) of ~0.6 for the 3-fluoropyridin-4-ol scaffold suggests favorable permeability–solubility balance for oral absorption [9].

Quote Request

Request a Quote for 3-Fluoro-5-iodopyridin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.